N1-(Dimethoxytrityl)-D-(+)biotin 2-Nitrophenyl Ester: Synthesis Pathway and Mechanistic Guide
N1-(Dimethoxytrityl)-D-(+)biotin 2-Nitrophenyl Ester: Synthesis Pathway and Mechanistic Guide
Executive Summary
The functionalization of biomolecules with biotin (Vitamin B7) is a cornerstone of modern bioconjugation, leveraging the extraordinary affinity of the biotin-streptavidin interaction. However, in complex solid-phase peptide synthesis (SPPS) or oligonucleotide synthesis, unprotected D-(+)-biotin can undergo deleterious side reactions due to its nucleophilic urea nitrogens.
N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester (CAS: 869354-63-2) is an advanced, orthogonally protected active ester designed to solve this problem[1]. By masking the N1 position with an acid-labile 4,4'-dimethoxytrityl (DMT) group and activating the valeric acid side chain as a 2-nitrophenyl ester, this molecule provides a highly controlled, amine-reactive building block for precision bioconjugation[2].
Mechanistic Rationale & Structural Design
The synthesis of this molecule requires a two-phase approach, each driven by specific chemical causality:
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N1-Tritylation (Protection): The DMT group is installed at the N1 position of the imidazolidinone ring. This bulky group serves two purposes: it prevents unwanted acylation during downstream coupling, and it dramatically increases the lipophilicity of the molecule, ensuring high solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF)[3]. The DMT group is orthogonal to base-labile protecting groups (like Fmoc) and can be cleaved under mild acidic conditions (e.g., 3% trichloroacetic acid).
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Carboxyl Activation (Esterification): The free carboxylic acid is converted into a 2-nitrophenyl ester. The strong electron-withdrawing nature of the ortho-nitro group (-I and -M effects) makes the carbonyl carbon highly electrophilic. When exposed to primary amines, the 2-nitrophenoxide leaving group is rapidly displaced, forming a stable amide bond with exceptional kinetics.
Fig 1: Logical workflow for the synthesis of N1-DMT-D-Biotin 2-Nitrophenyl Ester.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure reaction fidelity.
Phase 1: Synthesis of N1-DMT-D-Biotin (CAS: 144095-63-6)
Objective: Selective protection of the N1 urea nitrogen.
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Preparation: Suspend D-(+)-biotin (1.0 eq) in anhydrous pyridine under an inert argon atmosphere.
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Causality: Pyridine acts as both the solvent and an acid scavenger. Anhydrous conditions are critical because moisture rapidly hydrolyzes DMT-Cl into unreactive DMT-OH.
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Reagent Addition: Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) (1.1 eq) portion-wise at room temperature. Heat the mixture gently to 60 °C if the biotin does not fully dissolve.
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Reaction Monitoring (Self-Validation): Stir for 12–16 hours. Monitor the reaction via Thin Layer Chromatography (TLC).
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Validation Check: Spray the TLC plate with 3% trichloroacetic acid (TCA) in DCM. The product spot will immediately turn bright orange/red, confirming the presence of the DMT cation.
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Workup: Quench the reaction with 2 mL of methanol to destroy unreacted DMT-Cl. Concentrate the mixture under reduced pressure. Redissolve the residue in DCM and wash with 5% aqueous NaHCO3 followed by brine. Dry the organic layer over anhydrous Na2SO4 .
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Purification: Purify via silica gel flash chromatography using a gradient of DCM/Methanol (99:1 to 90:10) containing 1% triethylamine (TEA).
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Causality: Silica gel is inherently acidic. The addition of 1% TEA neutralizes the silica, preventing premature cleavage of the acid-labile DMT group during purification.
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Phase 2: Synthesis of the 2-Nitrophenyl Ester (CAS: 869354-63-2)
Objective: Activation of the valeric acid side chain for bioconjugation.
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Preparation: Dissolve the purified N1-DMT-D-biotin (1.0 eq) and 2-nitrophenol (1.1 eq) in anhydrous DCM.
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Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq).
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Causality: DMAP is a nucleophilic catalyst that accelerates the reaction by converting the transient O-acylisourea into a highly reactive acylpyridinium intermediate, suppressing side reactions.
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Activation: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.
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Causality: The reaction is strictly cooled to 0 °C to prevent the O-acylisourea intermediate from undergoing a 1,3-rearrangement into an unreactive N-acylurea byproduct.
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Reaction Monitoring (Self-Validation): Allow the mixture to warm to room temperature and stir for 4–6 hours.
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Validation Check: The reaction is self-indicating. As the coupling proceeds, dicyclohexylurea (DCU) is generated as a byproduct. DCU is insoluble in DCM and will precipitate as a white solid, visually confirming reaction progress.
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Workup: Filter the suspension through a Celite pad to remove the precipitated DCU. Wash the organic filtrate with 5% citric acid (avoid strong acids like HCl to protect the DMT group), saturated NaHCO3 , and brine.
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Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient containing 1% TEA) to isolate the target active ester as a pale yellow powder.
Fig 2: DCC/DMAP-mediated carboxyl activation and esterification mechanism.
Quantitative Data & Analytical Validation
To ensure rigorous quality control, synthesized batches must be validated against the following theoretical and empirical parameters. The esterification significantly shifts the polarity and molecular weight of the compound, making TLC and Mass Spectrometry highly effective diagnostic tools.
| Parameter | N1-DMT-D-Biotin (Intermediate) | N1-DMT-D-Biotin 2-Nitrophenyl Ester (Target) |
| CAS Number | 144095-63-6 | 869354-63-2 |
| Molecular Formula | C31H34N2O5S | C37H37N3O7S |
| Molecular Weight | 546.68 g/mol | 667.78 g/mol |
| Physical Appearance | White to off-white powder | Pale yellow powder |
| TLC Rf (DCM:MeOH 9:1) | ~0.40 | ~0.85 (Highly non-polar) |
| Leaving Group | None | 2-Nitrophenoxide |
| ESI-MS [M+H]+ | 547.2 m/z | 668.2 m/z |
Conclusion
The synthesis of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester represents a highly optimized pathway for generating premium bioconjugation reagents. By strictly controlling the reaction thermodynamics during DCC activation and maintaining a basic environment during purification to preserve the DMT group, chemists can achieve high yields of this critical building block. Its dual functionality—orthogonal protection and amine-reactive activation—makes it indispensable for advanced therapeutic and diagnostic development.
References
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DMT-Biotin | CAS: 144095-63-6 AxisPharm URL:[Link]
